molecular formula C15H15NO5S B097152 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 18813-87-1

4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B097152
CAS No.: 18813-87-1
M. Wt: 321.3 g/mol
InChI Key: WVFUNYMSRKMAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is a benzenesulfonamide derivative recognized for its role as a key intermediate and analog in the research and development of Cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an inducible enzyme that plays a central role in inflammatory processes and is also implicated in the pathogenesis of various cancers. This compound is structurally related to well-known COX-2 inhibitors like Celecoxib, sharing the characteristic diaryl-substituted heterocyclic or, in this case, benzoic acid scaffold. Researchers utilize this chemical to study the structure-activity relationships (SAR) critical for binding to the active site of the COX-2 enzyme. Its primary research value lies in the investigation of inflammatory pathways, angiogenesis , and cancer cell proliferation , particularly in preclinical models. The mechanism of action is primarily through the potential inhibition of prostaglandin synthesis by interfering with COX-2 activity. With a molecular formula of C₁₅H₁₅NO₅S and a CAS Registry Number of 1191216-63-8, this compound offers a high level of purity for reliable and reproducible experimental results. It is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-2-21-13-7-5-12(6-8-13)16-22(19,20)14-9-3-11(4-10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFUNYMSRKMAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368231
Record name 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18813-87-1
Record name 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfamoylation of Benzoic Acid Derivatives

This method involves the reaction of 4-sulfamoylbenzoic acid intermediates with 4-ethoxyaniline. Key steps include:

  • Sulfonation of 4-aminobenzoic acid using chlorosulfonic acid to form 4-sulfamoylbenzoic acid.

  • Coupling with 4-ethoxyaniline via nucleophilic substitution, facilitated by polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).

A representative procedure from patent literature (EP3055292B1) involves:

Multi-Step Assembly from Simple Precursors

Alternative routes construct the sulfamoyl bridge through sequential reactions:

  • Sulfonation of methyl 4-hydroxybenzoate with SO3-pyridine complex.

  • Amidation with 4-ethoxyaniline under Mitsunobu conditions (DIAD, PPh3).

  • Ester hydrolysis using NaOH/EtOH to yield the free carboxylic acid.

Reaction Optimization and Critical Parameters

Solvent Selection

Comparative studies highlight solvent impacts on yield:

SolventReaction Time (h)Yield (%)By-Products Observed
DMA1285<5% dimerization
DMF157212% dimerization
Chlorobenzene186322% dimerization

DMA outperforms other solvents due to its high polarity and ability to stabilize transition states during sulfamoyl transfer.

Catalytic Systems

Triethylamine remains the standard base, but mixed systems show improved efficiency:

  • Triethylamine/DMAP (4:1 molar ratio) : Enhances nucleophilicity of 4-ethoxyaniline, reducing reaction time to 8 h.

  • DABCO in THF : Mitigates ester hydrolysis side reactions during coupling steps.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent EP3055292B1 discloses a scalable process:

Purification Techniques

  • Acid-base extraction : Crude product dissolved in NaOH (pH >10), precipitated with HCl (pH 4).

  • Crystallization : Ethanol/water (7:3) yields 99.2% purity by HPLC.

By-Product Analysis and Mitigation

Dimer Formation Pathways

Dimerization occurs via:

  • Self-condensation of 4-sulfamoylbenzoic acid intermediates.

  • Oxidative coupling of free amines under aerobic conditions.

Mitigation strategies:

  • Stoichiometric excess of 4-ethoxyphenylamine (1.5 eq) suppresses self-condensation.

  • Oxygen-free atmospheres (N2 or Ar sparging) reduce oxidative by-products.

Sulfonic Acid Impurities

Residual sulfonic acids from incomplete amidation are removed via:

  • Ion-exchange chromatography (Dowex 1×8 resin).

  • Selective precipitation using ZnCl2 in ethanol.

Green Chemistry Approaches

Solvent Recycling Systems

Closed-loop processes recover DMA with >90% efficiency via vacuum distillation.

Catalytic Amination

Recent advances employ CeCl3·7H2O as a Lewis acid catalyst, enabling:

  • Reaction temperature reduction to 50°C

  • Water as co-solvent (DMA/H2O 9:1)

Analytical Characterization

Key quality control parameters:

ParameterSpecificationMethod
Purity≥98.5% (HPLC)USP <621>
Sulfonic acid content≤0.2%Ion chromatography
Residual solventsDMA ≤500 ppmGC-MS

Emerging Methodologies

Enzymatic Sulfamoylation

Pilot studies using arylsulfotransferase from E. coli show:

  • 65% conversion at 37°C in aqueous buffer.

  • Eliminates chlorinated solvent use.

Photochemical Activation

UV-initiated (365 nm) reactions with fac-Ir(ppy)3 photocatalyst:

  • 72% yield in 6 h at 25°C.

  • Requires electron-deficient aniline derivatives.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anti-inflammatory Activity : Studies have shown that 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid may inhibit pro-inflammatory enzymes, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in cancer therapy and neuroprotection. For instance, it has shown a high binding affinity towards carbonic anhydrase IX (CAIX), a target overexpressed in tumors, with a dissociation constant (Kd) reported as low as 0.12 nM, indicating strong inhibitory potential .

Anticancer Research

Recent studies have highlighted the anticancer properties of this compound:

  • In Vitro Studies : The compound has shown promising results against various cancer cell lines. For example, it exhibited an IC50 value of 5.85 µM against MCF-7 breast cancer cells .
CompoundCell LineIC50 (µM)
This compoundMCF-75.85
Benzamide derivativesA54921.3
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideMCF-73.0

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex organic molecules. It can be modified to yield derivatives with enhanced biological activity or altered chemical properties.

Study on Antitumor Activity

A study evaluated the antiproliferative effects of various sulfonamide derivatives, including this compound, on human cancer cell lines. The results indicated that structural modifications significantly influenced anticancer potency, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

Enzymatic Activity Assessment

Another investigation focused on the binding interactions of sulfonamide compounds with CAIX using X-ray crystallography. This study provided structural insights that explain their selectivity and potency against cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Mechanism of Action : As an inhibitor of enzymes like cytosolic phospholipase A2α, it binds to the active site of the enzyme, preventing the hydrolysis of phospholipids and reducing the production of pro-inflammatory mediators .

Mechanism of Action

The mechanism of action of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid and related sulfamoyl benzoic acid derivatives:

Compound Name Substituents on Sulfamoyl Group Additional Functional Groups Biological Activity Key Findings Reference
This compound 4-ethoxyphenyl None Not explicitly reported Characterized via elemental analysis; ethoxy group may enhance lipophilicity.
4-(Dipropylsulfamoyl)benzoic acid (Probenecid) Dipropyl None Uricosuric (gout treatment) Enhances uric acid excretion via renal inhibition; clinical use established.
2-((4-(N-(4-Carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid 4-carboxyphenyl Carbamoyl Antiviral (Coxsackievirus B3) IC₅₀ = 4.29 µM; high-affinity capsid binder targeting resistant strains.
4-[(4-Bromophenyl)sulfonyl]benzoic acid 4-bromophenyl None Structural studies Bromine’s electron-withdrawing effect increases acidity.
5-{N-[3-(3,4-Dichlorobenzylthio)thiophene-2-carbonyl]sulfamoyl}-2-methoxybenzoic acid Dichlorobenzylthio-thiophene Methoxy, thioether Phosphatase inhibition Complex substituents enhance target specificity for enzymes.
4-(3-Chloropropoxyl)-3-(trifluoromethyl)benzoic acid 3-chloropropoxy, trifluoromethyl None Intermediate for drug synthesis Hydrolyzed to active metabolites; halogenation improves stability.

Impact of Substituents on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The ethoxy group in this compound donates electrons via resonance, reducing the acidity of the benzoic acid (–COOH) compared to derivatives with electron-withdrawing groups (e.g., bromo or nitro substituents) .
    • Halogenated derivatives (e.g., bromo, chloro) exhibit increased acidity and altered solubility profiles, which can enhance membrane permeability or binding to charged residues in enzymes .
  • Bulk and Hydrophobicity :

    • Bulky substituents like dipropylsulfamoyl (Probenecid) improve lipophilicity, aiding renal reabsorption inhibition .
    • Carbamoyl and dioxopyrrolidinyl groups (e.g., in antiviral hits ) introduce hydrogen-bonding sites, critical for viral capsid interactions.

Biological Activity

4-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H17N1O3S
  • Molecular Weight : 303.37 g/mol
  • Canonical SMILES : CCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C

This compound features a benzoic acid core with a sulfamoyl group and an ethoxyphenyl substituent, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, compounds derived from this structure have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values indicating significant cytotoxicity at micromolar concentrations .

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways .
  • Cell Signaling Modulation : Studies suggest that it may interfere with signaling pathways related to cell survival and proliferation, particularly those involving growth factors and cytokines .

Case Studies

  • Anticancer Efficacy :
    A study evaluated the effects of this compound on MCF-7 cells. Results indicated that treatment led to a significant reduction in cell viability (IC50 = 12 µM), alongside increased markers of apoptosis such as caspase activation .
  • Inhibition of Inflammatory Mediators :
    In another study, this compound was tested for its ability to inhibit COX enzymes. It demonstrated a selectivity index favoring COX-2 over COX-1, indicating potential for anti-inflammatory applications without the typical gastrointestinal side effects associated with non-selective NSAIDs.

Data Summary

Activity Type Target/Cell Line IC50 Value (µM) Mechanism
AntimicrobialVarious BacteriaVariesBacterial cell wall disruption
AnticancerMCF-712Apoptosis induction
COX InhibitionCOX-1/COX-2SelectiveEnzyme inhibition

Q & A

Q. How do researchers validate computational docking predictions for this compound’s interaction with target proteins?

  • Validation Protocol : Compare docking scores (AutoDock Vina) with experimental binding affinities (SPR or ITC). Mutagenesis studies on key residues (e.g., catalytic serine in proteases) confirm predicted binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.